2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
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Description
2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole derivatives is in the development of antibacterial agents. For instance, a study by Genin et al. (2000) explored substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones. The study found that certain derivatives exhibited good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, showcasing the potential of triazole derivatives in expanding the spectrum of antibacterial activity.
Enzyme Inhibition
Another significant area of application is enzyme inhibition. Jiang and Hansen (2011) discovered that certain disubstituted 1,2,3-triazoles, prepared using the Huisgen cycloaddition reaction, act as potent inhibitors against caspase-3, a crucial enzyme in apoptosis pathways. Their findings, documented in Jiang and Hansen (2011), suggest these derivatives could be valuable in studying cell death and potentially in the development of therapeutic agents targeting diseases characterized by aberrant apoptosis.
Synthesis and Functionalization
The versatility of 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole allows for its use in the synthesis of complex molecules. For example, research by Prasad et al. (2021) highlighted the preparation of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. These compounds have been shown to possess significant biological activities, including antiviral, anticancer, and anxiolytic properties, demonstrating the compound's utility in synthesizing clinically relevant drugs.
Antimicrobial and Antioxidant Activities
Furthermore, derivatives of this compound have been evaluated for their antimicrobial and antioxidant activities. Tay et al. (2022) synthesized and assessed the activities of pyridyl substituted thiazolyl triazole derivatives, finding that some exhibited high antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity. This study, detailed in Tay et al. (2022), underscores the potential of triazole derivatives in developing new antimicrobial and antioxidant agents.
properties
IUPAC Name |
(4-phenylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-4-7-19(23)15-24-21-12-13-22-24)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-13,19H,4,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWNQWYUGAZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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